N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide
Overview
Description
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide is a complex organic compound that features both sulfonamide and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide: This compound shares structural similarities but lacks the sulfanyl group.
4-methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: Similar in structure but with different functional groups
Uniqueness
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide is unique due to the presence of both sulfonamide and sulfanyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications .
Properties
IUPAC Name |
N-methyl-4-[4-(methylsulfamoyl)phenyl]sulfanylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c1-15-22(17,18)13-7-3-11(4-8-13)21-12-5-9-14(10-6-12)23(19,20)16-2/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBRORIJYIWXMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)SC2=CC=C(C=C2)S(=O)(=O)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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